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Cat. No.: B1208216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of the decomposition behavior of highly energetic materials like

fulminates is a critical aspect of safety assessment and materials design. Computational

modeling offers a promising avenue to understand and predict the complex chemical pathways

involved in decomposition, potentially reducing the need for hazardous and resource-intensive

experimental testing. However, the validity and reliability of these computational models hinge

on rigorous comparison with experimental data. This guide provides an objective comparison of

computational approaches with experimental findings for the decomposition of mercury and

silver fulminates, highlighting areas of agreement and opportunities for further model

refinement.

Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from both experimental and

computational studies on the decomposition and sensitivity of mercury and silver fulminates. A

direct comparison of activation energies for decomposition between experimental results and

computational models for the same fulminate compound is challenging due to a lack of

published computational studies specifically focused on the decomposition kinetics of mercury

and silver fulminates. The available computational data primarily addresses structural and

electronic properties.

Table 1: Thermal Decomposition Properties
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Property
Mercury Fulminate
(Hg(CNO)₂)

Silver Fulminate
(AgCNO)

Computational
Model (Sodium
Fulminate -
NaCNO)

Decomposition Onset

Temperature (°C)

Starts as low as 100

°C, proceeds much

faster at higher

temperatures.[1]

Deflagrates at 169–

175 °C.[2]

N/A (Molecular

dynamics simulation

focused on

mechanism)

Activation Energy

(kcal/mol)

135–165 kJ/mol (32.3

- 39.4 kcal/mol) for the

decomposition of

nitrotetrazoles, with

mercury fulminate

decomposition being

similar.[3]

28.62 kcal/mol.[2]

N/A (Study proposed

a dimerization

mechanism without

reporting a specific

activation energy).[4]

Decomposition

Products

Carbon dioxide,

nitrogen gas, and

stable mercury salts.

[1]

Silver metal, carbon

monoxide, carbon

dioxide, and nitrogen

gas.[2]

Dimerization and

subsequent

polymerization.[4]

Table 2: Sensitivity to External Stimuli
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Sensitivity Type
Mercury Fulminate
(Hg(CNO)₂)

Silver Fulminate
(AgCNO)

Computational
Prediction

Impact Sensitivity

High. 5 cm (2 kg

weight, 20 mg, Bureau

of Mines apparatus); 4

in (1 lb weight, 30 mg,

Picatinny Arsenal

apparatus).[1]

Extremely high. More

sensitive than mercury

fulminate.[2]

Models for predicting

impact sensitivity

based on molecular

properties exist, but

specific quantitative

predictions for

fulminates are not

readily available in the

searched literature.

Friction Sensitivity
High (explodes with

fiber & steel).[1]
Extremely high.[2]

Predictive models for

friction sensitivity are

an active area of

research, but specific

data for fulminates

from these models is

not available in the

searched literature.

Electrostatic

Discharge (ESD)

Sensitivity

Highly sensitive.
Extremely sensitive to

electricity.[2]

General models for

predicting ESD

sensitivity are being

developed, but have

not been specifically

applied to fulminates

in the available

literature.

Experimental Protocols
The experimental data cited in this guide are derived from established methodologies for

characterizing energetic materials. The following are detailed descriptions of the key

experimental protocols.
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Thermal Analysis: Differential Scanning Calorimetry
(DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperature, and mass loss of

fulminates.

Methodology:

A small, precisely weighed sample of the fulminate (typically 1-5 mg) is placed in an

aluminum or copper pan.

The sample pan and an empty reference pan are placed in a DSC or TGA instrument.

The temperature of the furnace is increased at a constant rate (e.g., 5-20 °C/min) under a

controlled atmosphere (typically an inert gas like nitrogen or argon).

DSC: The instrument measures the difference in heat flow required to increase the

temperature of the sample and the reference. Exothermic events (decomposition) or

endothermic events (melting) are recorded as peaks in the heat flow curve. The onset

temperature of the exothermic decomposition peak is taken as the decomposition

temperature.

TGA: The instrument continuously measures the mass of the sample as a function of

temperature. A rapid decrease in mass indicates decomposition where volatile products are

formed.

Impact Sensitivity Testing (e.g., BAM Fallhammer)
Objective: To determine the sensitivity of a fulminate to impact.

Methodology:

A small amount of the explosive sample (typically 30-40 mg) is placed in a standardized

apparatus consisting of a steel anvil, a striker, and a drop weight.

A weight of a specified mass (e.g., 1, 2, 5, or 10 kg) is dropped from a known height onto the

striker, which then impacts the sample.
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The outcome (explosion or no explosion) is recorded.

The drop height is varied, and a statistical method, such as the Bruceton "up-and-down"

method, is used to determine the height at which there is a 50% probability of initiation (H₅₀).

This value is then converted to an impact energy (in Joules).

Friction Sensitivity Testing (e.g., BAM Friction
Apparatus)
Objective: To determine the sensitivity of a fulminate to frictional stimuli.

Methodology:

A small amount of the explosive sample is spread on a porcelain plate.

A porcelain peg is placed on the sample with a specific load applied to it.

The porcelain plate is moved back and forth under the stationary peg at a controlled speed.

The test is repeated with increasing loads until an initiation (e.g., a crackling sound, flash, or

smoke) is observed.

The friction sensitivity is reported as the load at which initiation occurs.

Electrostatic Discharge (ESD) Sensitivity Testing
Objective: To determine the sensitivity of a fulminate to an electrostatic spark.

Methodology:

A sample of the explosive is placed in a holder between two electrodes.

A capacitor is charged to a specific voltage, storing a known amount of energy.

The capacitor is discharged through the sample, creating a spark.

The outcome (initiation or no initiation) is recorded.
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The energy of the spark is varied (by changing the capacitance or voltage), and a statistical

method is used to determine the energy at which there is a 50% probability of initiation.

Mandatory Visualization
To facilitate a clearer understanding of the concepts discussed, the following diagrams, created

using the DOT language, illustrate key workflows and relationships.

Logical Workflow for Validating Computational Models

Computational Model Development
(e.g., DFT, Molecular Dynamics)

Prediction of Decomposition Pathways
and Kinetic Parameters (e.g., Activation Energy)

Comparative Analysis

Experimental Investigation
(e.g., DSC/TGA, Sensitivity Tests)

Acquisition of Experimental Data
(e.g., Decomposition Temp., H₅₀)

Model Validation/Refinement

Iterative Improvement

Click to download full resolution via product page

Fig. 1: A flowchart illustrating the iterative process of validating computational models against
experimental data.
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Postulated Decomposition Pathways of a Metal Fulminate

Metal Fulminate
(M-CNO)

Initial Bond Scission
(e.g., C-N or N-O bond)

Thermal/Impact/Friction/ESD Stimulus

Dimerization/Polymerization
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Alternative Pathway
(Computationally suggested for NaCNO)

Gaseous Products
(CO₂, N₂, CO)

Solid Residue
(Metal or Metal Oxide)

Click to download full resolution via product page

Fig. 2: A simplified diagram showing potential decomposition pathways for metal fulminates,
including experimentally observed products and a computationally hypothesized intermediate

step.

Comparison of Model Predictions and Experimental Observations
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Further computational studies on decomposition
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direct quantitative validation.
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Fig. 3: A diagram illustrating the current state of validation, highlighting the need for more direct
computational-experimental comparisons for fulminate decomposition kinetics.

Conclusion
The validation of computational models for fulminate decomposition is an ongoing area of

research. While experimental data provides a solid foundation for understanding the thermal

and sensitivity properties of mercury and silver fulminates, there is a noticeable gap in the

literature regarding direct computational validation of their decomposition kinetics.

Current computational studies have successfully elucidated the structural and electronic

properties of fulminates. For instance, Density Functional Theory (DFT) calculations have

been instrumental in confirming the molecular structure of mercury fulminate.[4] Molecular

dynamics simulations on sodium fulminate have proposed a dimerization mechanism as an

initial step in decomposition, offering a valuable theoretical framework.[4]

However, to enhance the predictive power of these models for safety and design applications,

future research should focus on:

Simulating Decomposition Pathways: Employing methods like DFT with transition state

theory or reactive molecular dynamics to model the complete decomposition pathways of

mercury and silver fulminates.

Calculating Kinetic Parameters: Deriving key kinetic parameters, such as activation energies

and reaction rates, from these simulations for direct comparison with experimental values.

Predicting Sensitivity: Developing and refining computational models that can quantitatively

predict the impact, friction, and ESD sensitivity of fulminates based on their molecular and

crystal structures.

By fostering a closer integration of computational modeling and experimental validation, the

scientific community can develop more robust and reliable tools for the assessment and design

of next-generation energetic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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